molecular formula C22H21N5O5S B14975514 Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate

Cat. No.: B14975514
M. Wt: 467.5 g/mol
InChI Key: RWDYYHOPPDRWOZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a triazine ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazine ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-{[5-oxo-6-(2-methylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate
  • Methyl 4-(2-{[5-oxo-6-(2-ethylphenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate

Uniqueness

Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate is unique due to the presence of the propanamidophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N5O5S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4-[[2-[[5-oxo-6-[2-(propanoylamino)phenyl]-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N5O5S/c1-3-17(28)24-16-7-5-4-6-15(16)19-20(30)25-22(27-26-19)33-12-18(29)23-14-10-8-13(9-11-14)21(31)32-2/h4-11H,3,12H2,1-2H3,(H,23,29)(H,24,28)(H,25,27,30)

InChI Key

RWDYYHOPPDRWOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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